N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that combines several functional groups, including a furan ring, a thiazole ring, a morpholine ring, and a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with a thiazole moiety have been known to interact with various biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially resetting the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Compounds with a thiazole moiety have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a furan-2-yl-substituted thioamide with an α-haloketone under basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed via a cyclization reaction involving a suitable diamine and a carbonyl compound.
Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with morpholine.
Final Coupling: The final step involves coupling the thiazole and pyrimidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated derivatives of the compound can react with nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
2,6-di(thiazol-2-yl)pyridine derivatives: Studied for their cytotoxicity and catalytic activity.
Uniqueness
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(20-16-19-12(9-25-16)13-2-1-5-24-13)11-8-14(18-10-17-11)21-3-6-23-7-4-21/h1-2,5,8-10H,3-4,6-7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRUEYGZZGWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.